2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with an amino group and a difluorophenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-difluorophenethylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The fluorine atoms on the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted phenethyl derivatives.
Scientific Research Applications
2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3,5-difluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3,5-dichlorophenethyl)-1,3,4-thiadiazole
- 2-Amino-5-(3,5-dimethylphenethyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole is unique due to the presence of the difluorophenethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new bioactive molecules.
Properties
Molecular Formula |
C10H9F2N3S |
---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
5-[2-(3,5-difluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9F2N3S/c11-7-3-6(4-8(12)5-7)1-2-9-14-15-10(13)16-9/h3-5H,1-2H2,(H2,13,15) |
InChI Key |
QEMFLVKEFPIHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.